Product packaging for Bromo-PEG10-bromide(Cat. No.:)

Bromo-PEG10-bromide

Cat. No.: B14754303
M. Wt: 628.4 g/mol
InChI Key: HRQCQCINSLUGPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bromo-PEG10-bromide is a bifunctional polyethylene glycol (PEG) derivative with terminal bromine atoms. It is widely used in bioconjugation, polymer chemistry, and drug delivery systems due to its reactive bromine termini, which facilitate nucleophilic substitution reactions (e.g., with amines or thiols). The PEG10 spacer (10 ethylene glycol units) provides a balance between hydrophilicity, solubility, and steric flexibility, making it suitable for applications requiring controlled spacing or solubility enhancement.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H44Br2O10 B14754303 Bromo-PEG10-bromide

Properties

Molecular Formula

C22H44Br2O10

Molecular Weight

628.4 g/mol

IUPAC Name

1,2-bis[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethane

InChI

InChI=1S/C22H44Br2O10/c23-1-3-25-5-7-27-9-11-29-13-15-31-17-19-33-21-22-34-20-18-32-16-14-30-12-10-28-8-6-26-4-2-24/h1-22H2

InChI Key

HRQCQCINSLUGPX-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOCCOCCOCCBr)OCCOCCOCCOCCOCCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromo-PEG10-bromide is typically synthesized through the reaction of PEG with brominating agents. The process involves the use of a PEG chain with a specific molecular weight, which is then reacted with bromine or other brominating agents under controlled conditions to introduce bromide groups at both ends of the PEG chain .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using high-purity PEG and brominating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve multiple purification steps, including filtration, crystallization, and chromatography, to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Bromo-PEG10-bromide primarily undergoes nucleophilic substitution reactions due to the presence of bromide groups, which are good leaving groups. These reactions can include:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Based on the search results, there seems to be no compound called "Bromo-PEG10-bromide." However, there is information available on a similar compound called "Bromo-PEG10-t-butyl ester".

Bromo-PEG10-t-butyl ester

Bromo-PEG10-t-butyl ester is a polyethylene glycol (PEG) derivative that contains a bromide group and a t-butyl protected carboxyl group. It is utilized in bioconjugation and drug delivery applications. The hydrophilic PEG spacer enhances its solubility in aqueous environments, making it useful in biological contexts. The bromide group acts as a leaving group in nucleophilic substitution reactions, and the t-butyl protecting group can be removed under acidic conditions for further reactions.

Scientific Research Applications

  • Bioconjugation : Bromo-PEG10-t-butyl ester is used for linking biomolecules. The bromide group can be displaced by nucleophiles like amines, leading to the formation of amide bonds and creating bioconjugates with stable covalent bonds. The t-butyl protecting group can be removed to convert the ester into a free carboxylic acid, which can then react with amines or other nucleophiles.
  • Drug Delivery : It plays a role in enhancing the pharmacokinetic profiles of drugs or therapeutic agents by enabling their attachment to proteins or peptides. The PEG spacer can increase solubility and reduce immunogenicity, which is useful in drug development and delivery systems.
  • Interaction Studies : Studies often focus on its reactivity with nucleophiles like primary amines and thiols to assess its ability to form stable conjugates under physiological conditions. Researchers also study the impact of the PEG spacer on solubility and distribution within biological systems to evaluate its potential in drug delivery.

Mechanism of Action

The mechanism of action of Bromo-PEG10-bromide involves its ability to undergo nucleophilic substitution reactions. The bromide groups act as leaving groups, allowing nucleophiles to attack and form new covalent bonds with the PEG chain. This reactivity makes this compound a valuable tool for modifying biomolecules and creating PEGylated derivatives .

Comparison with Similar Compounds

Key Findings :

  • Chain Length vs. Reactivity : Shorter PEG chains (e.g., PEG8) exhibit higher reactivity due to reduced steric hindrance, enabling faster conjugation kinetics. Conversely, longer chains (e.g., PEG12) prioritize solubility and steric shielding, ideal for stabilizing payloads in drug delivery .
  • Solubility : PEG10 balances hydrophilicity and molecular weight, making it versatile for aqueous and organic solvent systems.

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